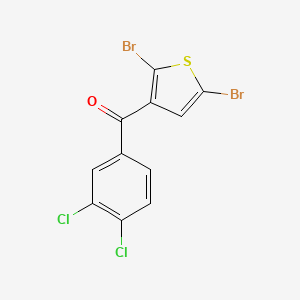
(2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone: is an organic compound that belongs to the class of thiophenes and phenylmethanones. This compound is characterized by the presence of bromine and chlorine atoms attached to the thiophene and phenyl rings, respectively. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone typically involves the bromination of thiophene followed by the introduction of the phenylmethanone moiety. One common method includes the use of 2,5-dibromothiophene as a starting material, which undergoes a Friedel-Crafts acylation reaction with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophenes or phenylmethanones.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, the compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, leading to various biochemical effects.
相似化合物的比较
2,5-Dibromothiophene: A precursor in the synthesis of (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone.
3,4-Dichlorobenzoyl Chloride: Another precursor used in the synthesis.
(2,5-Dibromothiophen-3-yl)methanol: A related compound with similar structural features.
Uniqueness:
- The presence of both bromine and chlorine atoms in this compound imparts unique reactivity and properties compared to its analogs.
- The combination of thiophene and phenylmethanone moieties provides a versatile scaffold for further chemical modifications and applications.
属性
CAS 编号 |
57248-42-7 |
|---|---|
分子式 |
C11H4Br2Cl2OS |
分子量 |
414.9 g/mol |
IUPAC 名称 |
(2,5-dibromothiophen-3-yl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C11H4Br2Cl2OS/c12-9-4-6(11(13)17-9)10(16)5-1-2-7(14)8(15)3-5/h1-4H |
InChI 键 |
BYRJSSVTSYRWIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C2=C(SC(=C2)Br)Br)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


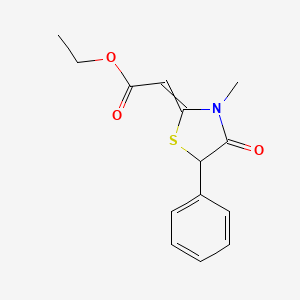
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
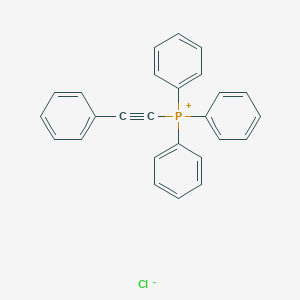
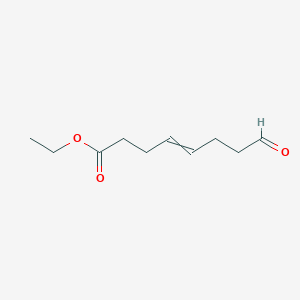
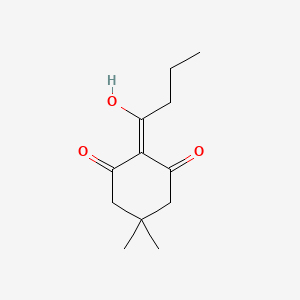
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
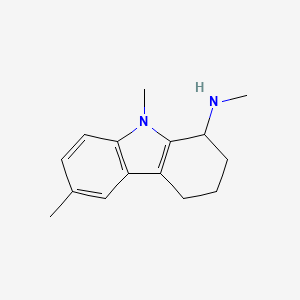
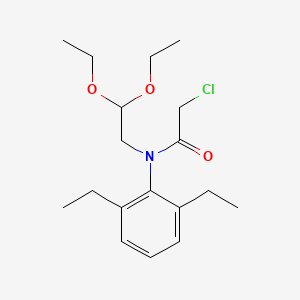
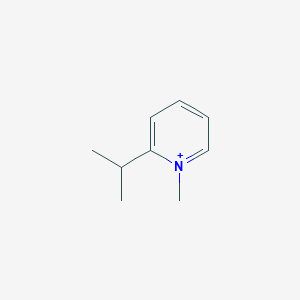
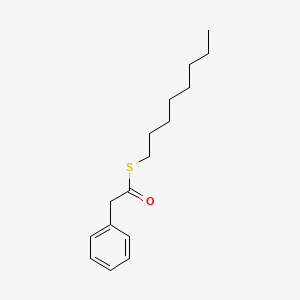
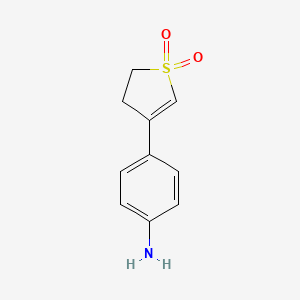
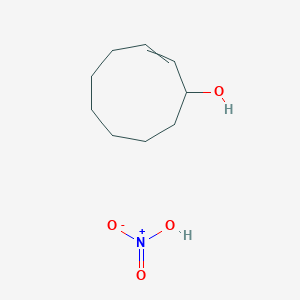

![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
